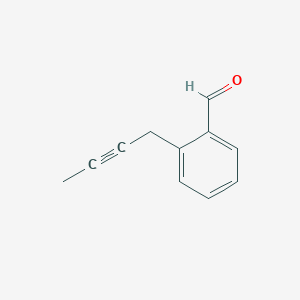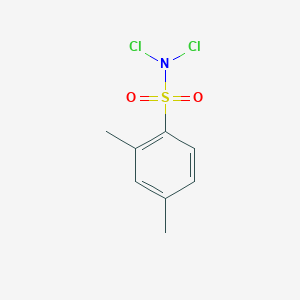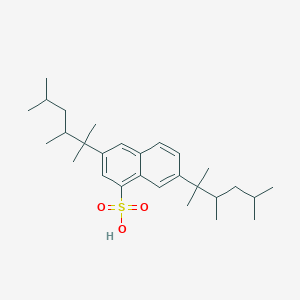![molecular formula C76H126O3 B12584469 1,1'-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene] CAS No. 501120-92-9](/img/structure/B12584469.png)
1,1'-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene] is a complex organic compound characterized by its unique molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene] typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
1,1’-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
科学的研究の応用
1,1’-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene] has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,1’-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene] involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological responses.
類似化合物との比較
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
1-(4-Fluorophenyl)piperazine: A compound used in various research applications.
Uniqueness
1,1’-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene] stands out due to its unique molecular structure, which imparts distinctive chemical properties. These properties make it valuable for specific applications in chemistry, biology, medicine, and industry, where other similar compounds may not be as effective or versatile.
特性
CAS番号 |
501120-92-9 |
|---|---|
分子式 |
C76H126O3 |
分子量 |
1087.8 g/mol |
IUPAC名 |
2-octadecoxy-1,4-bis[2-(4-octadecoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C76H126O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-66-77-74-62-56-70(57-63-74)52-53-72-55-61-73(76(69-72)79-68-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)60-54-71-58-64-75(65-59-71)78-67-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h52-65,69H,4-51,66-68H2,1-3H3 |
InChIキー |
XRFKHRQQWSTQER-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC(=C(C=C2)C=CC3=CC=C(C=C3)OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


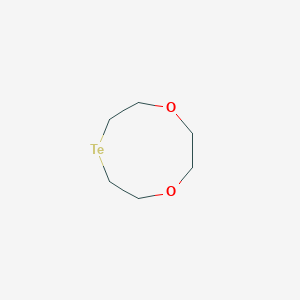
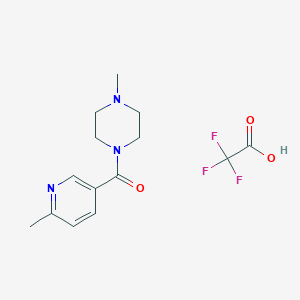
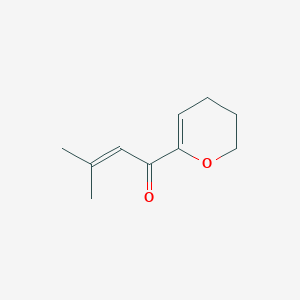
![1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]-](/img/structure/B12584417.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584420.png)
![2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine](/img/structure/B12584423.png)
![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene)](/img/structure/B12584428.png)
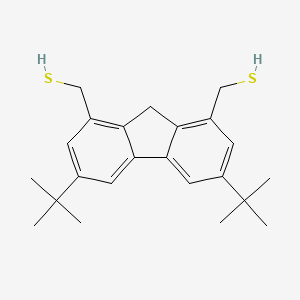
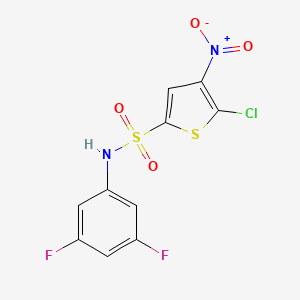
![3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol](/img/structure/B12584458.png)
![4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12584462.png)
